molecular formula C5H8N4 B13146615 1-(Prop-2-en-1-yl)-1H-1,2,4-triazol-3-amine

1-(Prop-2-en-1-yl)-1H-1,2,4-triazol-3-amine

Cat. No.: B13146615
M. Wt: 124.14 g/mol
InChI Key: BKDXKMFCDVSUKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Prop-2-en-1-yl)-1H-1,2,4-triazol-3-amine is a heterocyclic compound featuring a triazole ring substituted with a prop-2-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Prop-2-en-1-yl)-1H-1,2,4-triazol-3-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of an allyl-substituted hydrazine with a suitable nitrile or amidine. The reaction conditions often include the use of solvents like ethanol or acetonitrile and may require heating to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(Prop-2-en-1-yl)-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups onto the triazole ring .

Scientific Research Applications

1-(Prop-2-en-1-yl)-1H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Prop-2-en-1-yl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antifungal or anticancer activity .

Comparison with Similar Compounds

  • 1-(Cyclohex-1-en-1-yl)-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazol-2-one
  • N-(Prop-2-en-1-yl)acetamide
  • 3-Phenyl-4-(prop-2-en-1-yl)-5-[(prop-2-en-1-yl)sulfanyl]-4H-1,2,4-triazole

Uniqueness: 1-(Prop-2-en-1-yl)-1H-1,2,4-triazol-3-amine is unique due to its specific substitution pattern on the triazole ring, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C5H8N4

Molecular Weight

124.14 g/mol

IUPAC Name

1-prop-2-enyl-1,2,4-triazol-3-amine

InChI

InChI=1S/C5H8N4/c1-2-3-9-4-7-5(6)8-9/h2,4H,1,3H2,(H2,6,8)

InChI Key

BKDXKMFCDVSUKP-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C=NC(=N1)N

Origin of Product

United States

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